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molecular formula C10H10N2O2S B8553376 2-(2-Carbomethoxyethylthio)-3-cyanopyridine

2-(2-Carbomethoxyethylthio)-3-cyanopyridine

Cat. No. B8553376
M. Wt: 222.27 g/mol
InChI Key: FGKMJIKFBNOWGW-UHFFFAOYSA-N
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Patent
US07776847B2

Procedure details

A mixture of methyl 3-(3-cyanopyridin-2-ylthio)propanoate (1.5 g, 6.8 mmol), sodium hydride (0.36 g, 15 mmol) and tetrahydrofuran (30 ml) was heated at reflux for 5 h. The reaction was quenched by the addition of ethanol (5 ml). The solvents removed under reduced pressure and the residue was treated with water (50 ml). The ph was adjusted to 6 and the mixture was filtered to yield 2-thioxo-1,2-dihydropyridine-3-carbonitrile (0.64 g). An analytically pure sample was prepared by recrystallisation from ethanol, yellow needles, mp 243-246° C. (lit. mp 248-250° C.). 1H NMR (DMSO-d6): 14.30 (br s, exchangeable, 1H), 8.12 (dd, 1H), 7.94 (dd, 1H), 6.86 ppm (dd, 1H). MW=136 confirmed by LC-MS, tr=5.27 min (Method C) MH+=137.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([S:9]CCC(OC)=O)=[N:5][CH:6]=[CH:7][CH:8]=1)#[N:2].[H-].[Na+]>O1CCCC1>[S:9]=[C:4]1[C:3]([C:1]#[N:2])=[CH:8][CH:7]=[CH:6][NH:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(#N)C=1C(=NC=CC1)SCCC(=O)OC
Name
Quantity
0.36 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of ethanol (5 ml)
CUSTOM
Type
CUSTOM
Details
The solvents removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with water (50 ml)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
S=C1NC=CC=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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